2-Amino-4-bromonicotinonitrile

Catalog No.
S2678917
CAS No.
1152617-15-6
M.F
C6H4BrN3
M. Wt
198.023
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromonicotinonitrile

CAS Number

1152617-15-6

Product Name

2-Amino-4-bromonicotinonitrile

IUPAC Name

2-amino-4-bromopyridine-3-carbonitrile

Molecular Formula

C6H4BrN3

Molecular Weight

198.023

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)

InChI Key

YHTGAADDVCCUGD-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)C#N)N

Solubility

not available

Cytotoxicity and Photophysical Investigations

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

2-Amino-4-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3C_6H_4BrN_3 and a molecular weight of approximately 202.02 g/mol. It features a bromine atom at the 4-position of the pyridine ring, alongside an amino group and a nitrile functional group. This compound is a derivative of nicotinonitrile, which is known for its applications in medicinal chemistry and organic synthesis.

The reactivity of 2-Amino-4-bromonicotinonitrile can be illustrated through several chemical transformations:

  • Bromination: The compound can undergo further bromination under specific conditions, leading to polybrominated derivatives.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Cyclization Reactions: The nitrile group can be involved in cyclization reactions, forming various heterocycles.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

2-Amino-4-bromonicotinonitrile exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often show inhibition against various cancer cell lines and possess antibacterial properties. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

Several synthesis methods for 2-Amino-4-bromonicotinonitrile have been reported:

  • Bromination of Nicotinonitrile: One common method involves the bromination of 2-aminonicotinonitrile using bromine in acetic acid, followed by purification steps to isolate the desired product .
  • Use of N-Bromosuccinimide (NBS): Another method employs N-bromosuccinimide in the presence of ammonium acetate, which facilitates bromination at the 4-position .
  • Alternative Synthetic Routes: Other synthetic routes may involve different reagents or conditions, such as varying solvents or temperatures to optimize yield and purity.

The applications of 2-Amino-4-bromonicotinonitrile are diverse:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various bioactive molecules.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their potential pesticidal properties.
  • Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.

Studies on the interactions of 2-Amino-4-bromonicotinonitrile with biological macromolecules are crucial for understanding its mechanism of action. Research has shown that this compound can form complexes with proteins and nucleic acids, potentially influencing cellular processes. Interaction studies often involve techniques such as molecular docking and spectroscopy to elucidate binding affinities and modes.

Several compounds share structural similarities with 2-Amino-4-bromonicotinonitrile, including:

Compound NameCAS NumberKey Features
2-Amino-5-bromonicotinonitrile709652-82-4Similar structure with a different bromine position
5-Bromo-4-methylnicotinonitrile890092-52-1Contains a methyl group instead of an amino group
2-Amino-5-bromonicotinaldehyde206997-15-1Aldehyde functional group instead of nitrile

Uniqueness

The uniqueness of 2-Amino-4-bromonicotinonitrile lies in its specific arrangement of functional groups, which contributes to its distinct biological activity and reactivity profile compared to similar compounds. Its potential applications in drug development and material science further highlight its significance within this class of compounds.

XLogP3

1.5

Dates

Modify: 2023-08-16

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